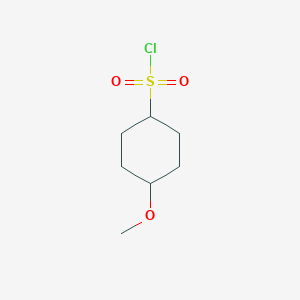

4-Methoxycyclohexane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexane-1-sulfonyl chloride can be synthesized through the reaction of 4-methoxycyclohexanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl chloride group. The general reaction is as follows:

4-Methoxycyclohexanol+Chlorosulfonic acid→4-Methoxycyclohexane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

Substitution: Products include sulfonamides or sulfonate esters.

Reduction: Products include sulfides or thiols.

Oxidation: Products include sulfonic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxycyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanesulfonyl chloride: Similar structure but without the methoxy group.

Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride group.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene ring instead of a cyclohexane ring.

Uniqueness

4-Methoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the methoxy group on the cyclohexane ring. This methoxy group can influence the reactivity and properties of the compound, making it distinct from other sulfonyl chlorides. The methoxy group can also participate in additional chemical reactions, providing further versatility in synthetic applications .

Biologische Aktivität

4-Methoxycyclohexane-1-sulfonyl chloride (CAS No. 1339522-12-1) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its anticancer and antibacterial activities.

This compound is synthesized through the reaction of 4-methoxycyclohexanol with thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Case Study: Antitumor Activity

In a study examining a series of sulfonamide derivatives, compounds similar to this compound showed promising results against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited IC50 values of 0.17 µM against A549 cells and 0.05 µM against MDA-MB-231 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.17 |

| Compound B | MDA-MB-231 | 0.05 |

| Compound C | HeLa | 0.07 |

These findings suggest that modifications in the sulfonamide structure can enhance biological activity, paving the way for further research into derivatives of this compound.

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented, with many derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria. While specific studies on this compound are scarce, related compounds have shown effectiveness in inhibiting bacterial growth.

Research Findings

A study evaluating various sulfonamide compounds found that certain derivatives possessed MIC values comparable to established antibiotics like ciprofloxacin. For example, a derivative exhibited a zone of inhibition of 31 mm against E. coli with an MIC of 7.81 µg/mL .

Table 2: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound D | E. coli | 31 | 7.81 |

| Compound E | K. pneumoniae | 30 | 7.81 |

| Compound F | S. aureus | Not active | - |

These results indicate that derivatives similar to this compound could be effective in treating bacterial infections.

The biological activity of sulfonamides often involves interference with bacterial folate synthesis pathways or induction of apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Apoptosis Induction

Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases . This suggests that similar mechanisms may be at play for this compound.

Eigenschaften

IUPAC Name |

4-methoxycyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQFCIVYXHOXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.